N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c25-20-6-8-21(9-7-20)26-23(30)18-27-12-10-19(11-13-27)24(31)29-16-14-28(15-17-29)22-4-2-1-3-5-22/h1-9,19H,10-18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXMTCMXRTNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide, a complex chemical compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 4-Fluorophenyl group : This substitution is known to enhance binding affinity in various biological targets.
- Piperazine and piperidine rings : These moieties are often associated with neuropharmacological effects and have been studied for their roles in modulating neurotransmitter systems.
The molecular formula is with a molecular weight of approximately 367.46 g/mol.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of PARP Enzymes : The compound has been shown to inhibit Poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Interaction with Neurotransmitter Systems : The piperazine and piperidine components suggest activity at serotonin and dopamine receptors, which could influence mood and cognitive functions .
Efficacy Against Cancer
Several studies have demonstrated the compound's efficacy against different cancer cell lines:
-
Breast Cancer : In vitro studies revealed that the compound significantly inhibited the growth of human breast cancer cells (MCF-7), with an IC50 value comparable to established PARP inhibitors like Olaparib .
Compound IC50 (μM) This compound 18 Olaparib 57.3
Case Studies
- Case Study on MCF-7 Cells : Treatment with the compound resulted in increased cleavage of PARP and enhanced phosphorylation of H2AX, indicating effective induction of apoptosis through DNA damage pathways. The study utilized various concentrations to assess the dose-dependent effects on cell viability and apoptosis markers .
- Neuropharmacological Effects : Preliminary studies suggest that the compound may also provide neuroprotective effects by modulating serotonin receptors, which could be beneficial in treating mood disorders .
Safety and Toxicity
While promising, safety assessments are crucial for any potential therapeutic agent. Current literature suggests that further studies are needed to evaluate the toxicity profile of this compound, particularly regarding its long-term effects and interactions with other drugs.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Scaffold Modifications
Piperazine Substituent Variations
- Chloroquinoline-Piperazine Hybrid (A7): 2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) replaces the phenylpiperazine-carbonyl-piperidine group with a chloroquinoline-piperazine motif.
- Sulfonylpiperazine Derivative : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide features a sulfonyl group instead of a carbonyl, increasing polarity and aqueous solubility. This modification could alter pharmacokinetics, such as blood-brain barrier permeability .
Piperidine vs. Heterocyclic Replacements
Acetamide Substituent Variations
- Electron-Withdrawing Groups : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide () has a nitro group on the phenyl ring, increasing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s 4-fluorophenyl group, which balances lipophilicity and metabolic resistance .
- Halogenated Analogues : N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide () uses chloro and nitro substituents, which may enhance receptor affinity but increase toxicity risks compared to the fluorine-substituted target .
Data Tables: Structural and Physicochemical Comparisons
*Estimated based on molecular formulae.
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide, and what key reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperidine or piperazine core .
- Acetamide coupling : Condensation of intermediates like α-chloroacetamide derivatives with fluorophenyl groups. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be condensed with acrylic acid at 60°C for 2 hours to form acryloyloxy derivatives .
- Carbonyl linkage : Introducing the 4-phenylpiperazine-1-carbonyl group via carbodiimide-mediated coupling (e.g., using EDC or DCC) in anhydrous dichloromethane .
Key conditions : Use of DBU as a base for deprotonation, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound structurally characterized using techniques like X-ray crystallography or NMR?
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D structure, including bond angles and torsional strain in the piperazine-carbonyl-piperidine backbone. Data deposition in repositories like CCDC ensures reproducibility (e.g., CCDC-1990392 for related compounds) .
- NMR : ¹H/¹³C NMR confirms substituent positions:
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.21) .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition : Test against kinases or GPCRs (e.g., cAMP assays for serotonin/dopamine receptors due to the piperazine moiety) .
- Antimicrobial activity : Microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Source analysis : Compare purity (HPLC ≥95%), stereochemistry (chiral HPLC), and assay conditions (e.g., serum-free media vs. FBS-containing). For example, hydrogen bonding patterns (e.g., N–H···O=C interactions) observed in crystallography may explain variability in receptor binding .
- Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Metabolite profiling : LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
Q. What computational approaches are effective for target identification and binding interaction analysis?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT₁ₐ receptor). Key residues (e.g., Asp116, Ser199) may form hydrogen bonds with the acetamide carbonyl .
- MD simulations : GROMACS/AMBER to assess stability of the piperazine-piperidine scaffold in lipid bilayers (≥100 ns trajectories) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine para-position) with logP and bioavailability .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized through structural modifications?
- Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine derivatives : Replace 4-phenylpiperazine with 4-(pyridin-3-yl)piperazine to improve water solubility (logP reduction by ~0.5 units) .
- Prodrug strategies : Introduce ester groups at the acetamide nitrogen for controlled release in vivo .
Methodological Notes
- Synthetic reproducibility : Always confirm intermediate structures via TLC and ¹H NMR before proceeding to subsequent steps .
- Crystallography : For accurate SHELX refinement, ensure data resolution ≤0.8 Å and R-factor ≤5% .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
